molecular formula C19H22N4O5 B2856063 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040655-35-3

7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2856063
CAS No.: 1040655-35-3
M. Wt: 386.408
InChI Key: SYEJFIIYLGGGMZ-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative, a bicyclic scaffold known for its versatility in medicinal chemistry. Key structural features include:

  • 1,3-Dimethyl substituents on the pyrrolo[2,3-d]pyrimidine core, which may enhance lipophilicity and influence binding affinity.
  • Carboxamide moiety at position 6, linked to a tetrahydrofuran-2-ylmethyl group, providing hydrogen-bonding capabilities and modulating solubility.

The compound’s design likely targets enzyme inhibition (e.g., kinases or dihydrofolate reductase) or nucleic acid interactions, common for pyrrolo[2,3-d]pyrimidine derivatives .

Properties

IUPAC Name

7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(oxolan-2-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-21-17-14(18(25)22(2)19(21)26)9-15(23(17)11-13-6-4-8-28-13)16(24)20-10-12-5-3-7-27-12/h4,6,8-9,12H,3,5,7,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEJFIIYLGGGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4CCCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is relatively stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:

  • Acidic Hydrolysis :
    R CONH R +H2OH+R COOH+R NH3+\text{R CONH R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R COOH}+\text{R NH}_3^+

  • Basic Hydrolysis :
    R CONH R +OHR COO+R NH2\text{R CONH R }+\text{OH}^-\rightarrow \text{R COO}^-+\text{R NH}_2

In a structurally similar compound (methyl 1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxylate, CID 46741421), ester-to-carboxylic acid conversion is feasible under basic conditions . By analogy, the carboxamide in the target compound may hydrolyze to 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid under prolonged exposure to strong acids or bases.

Reactivity of the Dioxo Groups

The 2,4-dioxo groups in the pyrrolo[2,3-d]pyrimidine core are electron-withdrawing and may participate in:

  • Nucleophilic Attack :
    The carbonyl carbons at positions 2 and 4 could react with nucleophiles (e.g., amines, hydrazines) to form imine or hydrazone derivatives.

  • Reduction :
    Reduction with agents like NaBH4_4 or LiAlH4_4 could convert the dioxo groups to diols, though steric hindrance from the dimethyl groups may limit accessibility .

Substitutions at the Pyrrolo[2,3-d]pyrimidine Core

The nitrogen-rich pyrrolo[2,3-d]pyrimidine system allows for regioselective alkylation or acylation. For instance:

  • N-Alkylation :
    Reaction with alkyl halides at the pyrrole nitrogen (position 7) could introduce new substituents, though steric effects from the furan-2-ylmethyl group may influence reactivity .

Research Findings from Structural Analogs

  • Antiviral Activity : Pyrazino-pyrimidine derivatives with similar dioxo and carboxamide groups exhibit anti-HIV activity via protease inhibition .

  • SAR Insights : Substituents at positions 1 and 3 (methyl groups) enhance metabolic stability, while the tetrahydrofuran-linked carboxamide improves solubility .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Substituents: The target compound’s furan-2-ylmethyl group contrasts with thiophene-2-carboxylic acid in 19a .
  • Carboxamide Modifications : The tetrahydrofuran-2-ylmethyl linkage in the target compound may improve solubility over the dimethylcarboxamide in 2a or the diethyl glutamate in 20a .
  • Synthetic Routes : Pd-catalyzed coupling (common in ) is likely critical for introducing aromatic substituents. The absence of fluorinated groups (cf. ) simplifies synthesis compared to spiro or fluorinated analogues.

Functional Group Impact on Bioactivity

Furan vs. Thiophene Derivatives

  • Antioxidant Activity : highlights that 4-(furan-2-yl)-tetrahydropyrimidines exhibit antioxidant properties due to furan’s electron-donating effects . The target compound’s furan substituent may confer similar activity, though unconfirmed.
  • Antitumor Potential: Thiophene-containing analogues (e.g., 19a ) show antitumor activity, suggesting the target compound’s furan group could be optimized for comparable efficacy with improved metabolic stability.

Carboxamide Variations

  • Tetrahydrofuran Linkage : The N-((tetrahydrofuran-2-yl)methyl) group in the target compound may enhance blood-brain barrier penetration over polar groups like L-glutamate diethyl ester in 20a .

Analytical Data Gaps

    Preparation Methods

    Multicomponent Reaction with 6-Amino-1,3-dimethyluracil

    A widely adopted method involves reacting 6-amino-1,3-dimethyluracil with arylglyoxals and barbituric acid derivatives. For example, heating 6-amino-1,3-dimethyluracil (1.01 g, 6.5 mmol) with furfural (1.25 g, 13 mmol) and tetrahydrofurfurylamine (0.65 g, 6.5 mmol) in ethanol at 50°C for 2 hours yields the intermediate 7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Tetrabutylammonium bromide (10 mol%) is often employed to accelerate the reaction, achieving yields exceeding 70%.

    Cyclization via Formimidate Intermediates

    Alternative routes utilize formimidate intermediates derived from aminopyrroles. For instance, aminopyrrole derivatives are converted to ethyl formimidates using triethyl orthoformate, followed by cyclization with tetrahydrofurfurylamine in methanol under reflux. This method ensures regioselective alkylation at the N-7 position, critical for introducing the tetrahydrofuran-2-ylmethyl group.

    Functionalization and Carboxamide Formation

    Coupling with Tetrahydrofurfurylamine

    The carboxamide moiety is introduced via coupling the carboxylic acid intermediate with tetrahydrofurfurylamine. Activation of the carboxylic acid using thionyl chloride or carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane facilitates amide bond formation. Reaction monitoring via thin-layer chromatography (TLC) ensures completion within 4–6 hours at room temperature.

    Reductive Amination Strategies

    In cases where the tetrahydrofuran-2-ylmethyl group is introduced post-cyclization, reductive amination of aldehydes with sodium cyanoborohydride (NaBH3CN) in methanol proves effective. For example, reacting the pyrrolo[2,3-d]pyrimidine core with tetrahydrofurfural (1.2 eq) and NaBH3CN (1.5 eq) at 0°C to room temperature achieves >85% yield.

    Optimization of Reaction Parameters

    Solvent and Temperature Effects

    Ethanol and methanol are preferred for their ability to dissolve polar intermediates while minimizing side reactions (Table 1). Elevated temperatures (50–80°C) enhance reaction rates but require careful control to prevent decomposition.

    Table 1: Solvent Optimization for Cyclization

    Solvent Temperature (°C) Yield (%)
    Ethanol 50 78
    Methanol 60 72
    Acetonitrile 80 65
    DMF 100 58

    Catalytic Systems

    Tetrabutylammonium bromide significantly improves yields in one-pot syntheses by stabilizing transition states. Conversely, RuO2/NaIO4 systems are employed for selective oxidations, as demonstrated in the conversion of hydroxyproline derivatives to ketones.

    Characterization and Analytical Validation

    Spectroscopic Techniques

    • FT-IR : Carboxamide C=O stretches appear at 1680–1700 cm⁻¹, while pyrrolidine N-H bends are observed at 3300–3400 cm⁻¹.
    • NMR : The ¹H NMR spectrum exhibits singlet peaks for N-methyl groups (δ 3.2–3.4 ppm) and multiplet signals for furan protons (δ 6.1–7.5 ppm).
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 456 [M+H]⁺) confirm the target molecular weight.

    Purity Assessment

    High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (70:30 to 95:5 over 20 minutes) ensures >98% purity.

    Challenges and Mitigation Strategies

    Byproduct Formation

    Side reactions during cyclization, such as over-alkylation, are mitigated by slow addition of alkylating agents (e.g., benzyl bromide) at −20°C.

    Intermediate Instability

    Penultimate intermediates like bromomethylindole derivatives require immediate use post-synthesis due to susceptibility to hydrolysis. Storage under nitrogen at −20°C extends shelf life.

    Q & A

    Basic Research Questions

    Q. What are the key strategies for synthesizing pyrrolo[2,3-d]pyrimidine derivatives like this compound, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrrole precursors followed by functionalization. For example, chlorination at the 4-position of the pyrrolo[2,3-d]pyrimidine core can be achieved using POCl₃ under reflux, while furan-2-ylmethyl groups are introduced via nucleophilic substitution or Mitsunobu reactions . Solvent choice (e.g., DMF for polar intermediates) and temperature control (70–100°C for cyclization) are critical for optimizing yields. Parallel purification via silica gel chromatography or reverse-phase HPLC ensures purity (>95%) .

    Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions. For instance, furan protons appear as doublets at δ 6.2–7.1 ppm, while tetrahydrofuran methylene groups resonate at δ 3.5–4.0 ppm .
    • X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves bond angles and stereochemistry, particularly for the tetrahydrofuran and pyrrolopyrimidine moieties. Disorder in flexible side chains may require refinement using SHELXL .
    • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 455.2) .

    Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

    • Methodological Answer :

    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays to measure IC₅₀ values .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) with dose-response curves (1–100 µM) .
    • Solubility and Stability : Use HPLC to monitor degradation in simulated physiological buffers (pH 7.4, 37°C) over 24 hours .

    Advanced Research Questions

    Q. How can computational modeling predict the binding affinity of this compound to target proteins?

    • Methodological Answer :

    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kγ). Key residues (e.g., Lys833 in EGFR) form hydrogen bonds with the carboxamide group .
    • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses .
    • Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding energies, correlating with experimental IC₅₀ data .

    Q. What strategies resolve contradictions in SAR data for pyrrolo[2,3-d]pyrimidine analogs?

    • Methodological Answer :

    • Meta-Analysis : Compare published IC₅₀ values across analogs with varying substituents (e.g., furan vs. thiophene). Use clustering algorithms to identify outliers .
    • Proteolysis-Targeting Chimeras (PROTACs) : Test if contradictory activity stems from off-target degradation by linking the compound to E3 ligase recruiters (e.g., VHL ligands) .
    • Cryo-EM : Resolve binding modes in complex with target proteins to validate hypothesized interactions .

    Q. How can reaction conditions be optimized using machine learning (ML) for scaled synthesis?

    • Methodological Answer :

    • Bayesian Optimization : Train ML models on reaction parameters (e.g., solvent polarity, catalyst loading) to maximize yield. For example, THF/EtOH mixtures improve furan substitution efficiency by 20% .
    • Robotic Screening : Employ high-throughput platforms (e.g., Chemspeed) to test 100+ conditions (temperature, stoichiometry) in parallel .

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